molecular formula C21H19N5O3 B2950072 3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-36-4

3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2950072
CAS RN: 888422-36-4
M. Wt: 389.415
InChI Key: VNJRVTJMVULDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction Studies

Triazolopyrimidinone derivatives have been used in electrochemical approaches to investigate DNA interactions. This application is crucial in understanding how these compounds can interact with genetic material, which is valuable in drug design and development .

Medicinal Chemistry

These derivatives are of interest in medicinal chemistry due to their potential as bio-isosteres for purines, carboxylic acid, and N-acetylated lysine. This suggests that they could be used to mimic these structures in biological systems, offering therapeutic benefits .

Chemical Reactions and Synthesis

Triazolopyrimidines are synthesized through various chemical reactions, which include annulation of 1,2,4-triazole nucleus to pyrimidine and vice versa. These processes are significant for creating new compounds with potential applications in pharmaceuticals and materials science .

CDK2 Targeting Compounds

Derivatives of triazolopyrimidine have been designed and synthesized as novel compounds targeting CDK2 (Cyclin-dependent kinase 2), which is an important protein in cell cycle regulation. This application is particularly relevant in cancer research where CDK2 inhibitors can be used as a therapeutic strategy .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-4-7-16(10-14(13)2)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-5-8-17(29-3)9-6-15/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJRVTJMVULDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

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